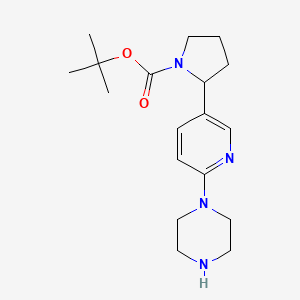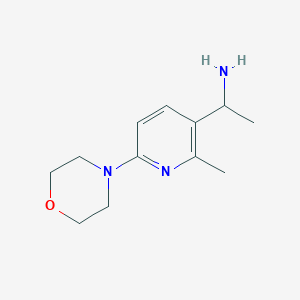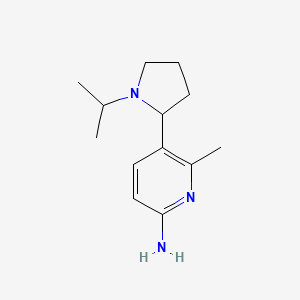
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The presence of these rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The resulting intermediate is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings.
科学研究应用
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)acetate: Contains an acetate group instead of a hydroxyl group.
Uniqueness
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol is unique due to the presence of both pyrazole and thiazole rings in its structure, which can confer a wide range of biological activities. Its hydroxyl group also provides a site for further chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C10H13N3OS |
|---|---|
分子量 |
223.30 g/mol |
IUPAC 名称 |
[4-(2-ethyl-5-methylpyrazol-3-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C10H13N3OS/c1-3-13-9(4-7(2)12-13)8-6-15-10(5-14)11-8/h4,6,14H,3,5H2,1-2H3 |
InChI 键 |
HJBLZCBSXVVORB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC(=N1)C)C2=CSC(=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)

![6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11801032.png)



![tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11801051.png)




